6-(3-Carboxyphenyl)picolinic acid
Description
6-(3-Carboxyphenyl)picolinic acid is a picolinic acid derivative featuring a 3-carboxyphenyl substituent at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their structural versatility and applications in medicinal chemistry, coordination chemistry, and materials science. For instance, compounds like 6-(benzylcarbamoyl)picolinic acid () and 6-(phosphonomethyl)picolinic acid derivatives () highlight the adaptability of the picolinic acid scaffold for functionalization.
Properties
IUPAC Name |
6-(3-carboxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPGCNBFZMNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-carboxybenzaldehyde under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of 6-(3-Carboxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(3-Carboxyphenyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Carboxyphenyl)picolinic acid involves its ability to coordinate with metal ions through its carboxyl and pyridine groups. This coordination can influence the activity of metal-dependent enzymes and pathways. For example, the compound can bind to zinc finger proteins, altering their structure and function, which can impact various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-substituted picolinic acid derivatives based on substituent type, synthesis routes, yields, and functional properties.
Sulfonyl and Sulfonamido Derivatives
Compounds with sulfonyl or sulfonamido groups at the 6-position () demonstrate distinct synthetic pathways:
- 6-((Methylsulfonyl)methyl)picolinic acid (6) : Synthesized via nucleophilic substitution (120°C, DMF) followed by hydrolysis, yielding a white solid (71% purity) .
- 6-(Methylsulfonamido)picolinic acid (7): Prepared by reacting methyl 6-aminopicolinate with methanesulfonyl chloride, achieving 68% yield .
- 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) : Formed via SN2 reaction (75°C, acetonitrile), resulting in a yellow oil .
Key Differences : Sulfonamido derivatives (e.g., 7 ) require milder conditions compared to sulfonylmethyl analogs. The presence of a methyl group on the sulfonamide nitrogen (8 ) alters solubility, as reflected in its oily consistency versus crystalline solids (6 , 7 ).
Carbamoyl Derivatives
Carbamoyl-substituted picolinic acids () are synthesized via coupling reactions, with yields influenced by steric and electronic effects:
Activity Insights : Carbamoyl derivatives exhibit moderate to high inhibitory activity against metallo-β-lactamases (e.g., New Delhi Metallo-β-lactamase-1), with bulky substituents (e.g., cyclohexyl) enhancing binding affinity .
Phosphonomethyl Derivatives
Phosphonomethyl-substituted analogs () are synthesized via Michaelis-Arbuzov reactions, achieving yields of 56–82%:
- 4-(Phenyl)-6-(phosphonomethyl)picolinic acid (18a): 71% yield; molecular weight confirmed by ESI-MS .
- 4-(4-Hydroxyphenyl)-6-(phosphonomethyl)picolinic acid (18e): 82% yield; enhanced solubility due to hydroxyl group .
Functional Role: The phosphonomethyl group introduces chelating properties, making these compounds potent inhibitors of metalloenzymes .
Aryl-Substituted Derivatives
Aryl-substituted picolinic acids () are synthesized via cross-coupling or substitution reactions:
- 6-(2-Chlorophenyl)picolinic acid : Used in coordination polymers; safety data indicate moderate toxicity .
- 6-(3-Ethoxyphenyl)picolinic acid: Features a CAS number (887982-60-7) and molecular formula C₁₄H₁₃NO₃ .
Comparison : Chlorophenyl derivatives (e.g., 6-(2-chlorophenyl)picolinic acid ) exhibit stronger electrophilic character compared to ethoxyphenyl analogs due to electron-withdrawing effects .
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